An In-Depth Technical Guide to 4-Chloro-5-hydroxy-2-methylpyridine
An In-Depth Technical Guide to 4-Chloro-5-hydroxy-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-5-hydroxy-2-methylpyridine, which predominantly exists in its tautomeric form as 4-Chloro-5-methyl-2-pyridone , is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. The 2-pyridone scaffold is a common motif in a variety of biologically active compounds and natural products, exhibiting a wide range of therapeutic properties including antimicrobial, antiviral, and anticancer activities. The presence of a chlorine atom and a methyl group on the pyridone ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby affecting its biological activity and potential as a drug candidate.
This technical guide provides a comprehensive overview of the chemical properties of 4-Chloro-5-hydroxy-2-methylpyridine, including its synthesis, spectroscopic data, and potential biological significance.
Chemical Properties and Data
The chemical properties of 4-Chloro-5-hydroxy-2-methylpyridine are summarized below. Due to tautomerism, the compound is more accurately represented as 4-Chloro-5-methyl-2-pyridone.
| Property | Value | Reference |
| Chemical Name | 4-Chloro-5-methyl-2-pyridone | |
| Synonyms | 4-Chloro-5-hydroxy-2-methylpyridine, 4-Chloro-5-methyl-1H-pyridin-2-one | |
| CAS Number | 1227592-83-7 | [1] |
| Molecular Formula | C₆H₆ClNO | [1] |
| Molecular Weight | 143.57 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not experimentally determined in searched literature. | |
| Boiling Point | Not experimentally determined in searched literature. | |
| Solubility | Expected to be soluble in polar organic solvents. |
Tautomerism
Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, exist in equilibrium with their pyridone tautomers. In the case of 4-Chloro-5-hydroxy-2-methylpyridine, the equilibrium lies heavily towards the 4-Chloro-5-methyl-2-pyridone form. This is a general characteristic of 2-hydroxypyridines, where the lactam form is typically more stable than the lactim form, especially in the solid state and in polar solvents.[2]
Caption: Tautomeric equilibrium between the lactim and lactam forms.
Synthesis
While a specific, detailed experimental protocol for the synthesis of 4-Chloro-5-methyl-2-pyridone was not found in the reviewed literature, general methods for the synthesis of substituted 2-pyridones can be adapted. A plausible synthetic route could involve the cyclization of an appropriate dicarbonyl compound with an amine, followed by chlorination.
A patent for the preparation of 2-chloro-5-methylpyridine describes a multi-step process starting from the condensation of propionaldehyde and an acrylic ester to form a 4-formylpentanoate ester. This is then aminated to form 5-methyl-3,4-dihydro-2(1H)-pyridone, which is subsequently halogenated and dehydrohalogenated to yield 2-hydroxy-5-methylpyridine (a tautomer of 5-methyl-2(1H)-pyridone).[3] Further chlorination at the 4-position would be required to obtain the target molecule.
General Experimental Workflow for Substituted 2-Pyridone Synthesis:
Caption: A generalized workflow for the synthesis of substituted 2-pyridones.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and methyl substituents. For comparison, the ¹H NMR spectrum of 2-chloro-5-methylpyridine shows signals at δ 8.18 (d), 7.45 (dd), 7.13 (d), and 2.27 (s) ppm in CDCl₃.[4]
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¹³C NMR: The spectrum will display signals for the six carbon atoms of the pyridone ring and the methyl group. The carbonyl carbon (C2) is expected to appear significantly downfield. For the parent 2-pyridone, the carbonyl carbon resonates at approximately 155.9 ppm in CD₃OD.[5]
Infrared (IR) Spectroscopy: The IR spectrum of 4-Chloro-5-methyl-2-pyridone is expected to exhibit characteristic absorption bands for the following functional groups:
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N-H stretch: A broad band in the region of 3400-3200 cm⁻¹.
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C=O stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹. The exact position will be influenced by hydrogen bonding.
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C=C and C=N stretching: Bands in the 1600-1400 cm⁻¹ region, characteristic of the aromatic ring.
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C-Cl stretch: A band in the lower frequency region, typically around 800-600 cm⁻¹.
Biological Significance and Potential Signaling Pathways
The biological activities of 2-pyridone derivatives are diverse and well-documented.[4] They are known to act as inhibitors of various enzymes and receptors, and some have shown promise as anticancer, antiviral, and antibacterial agents. The specific biological activity of 4-Chloro-5-methyl-2-pyridone has not been extensively studied. However, based on the activities of structurally related compounds, it could potentially interact with a number of biological targets.
For instance, some substituted pyridones have been identified as inhibitors of bacterial phosphopantetheinyl transferase, an essential enzyme for bacterial viability.[6] Others have shown activity against the H5N1 and SARS-CoV-2 viruses.[7] The presence of the chloro and methyl groups will modulate the electronic and steric properties of the molecule, which in turn will determine its specific interactions with biological macromolecules.
A potential mechanism of action for a molecule like 4-Chloro-5-methyl-2-pyridone could involve its ability to act as a hydrogen bond donor and acceptor, allowing it to bind to the active sites of enzymes or receptors. The lipophilicity conferred by the methyl group and the electronic effects of the chlorine atom would play a crucial role in its transport across cell membranes and its interaction with target proteins.
Hypothetical Signaling Pathway Interaction:
Caption: A hypothetical model of interaction with a cellular signaling pathway.
Conclusion
4-Chloro-5-hydroxy-2-methylpyridine, existing as its 4-Chloro-5-methyl-2-pyridone tautomer, represents a molecule with potential for further investigation in the field of drug discovery. While specific experimental data for this compound is limited in the public domain, this guide provides a foundational understanding of its chemical properties based on the well-established chemistry of substituted 2-pyridones. Further research is warranted to fully elucidate its synthesis, characterize its physicochemical properties, and explore its biological activities and potential therapeutic applications. The information presented here serves as a valuable resource for researchers and scientists embarking on studies involving this and related compounds.
References
- 1. 4-Chloro-5-methylpyridin-2-OL | C6H6ClNO | CID 72212897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of 2-chloro-5-methylpyridine - Patent 0121320 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
